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molecular formula C7H12N2O B1319104 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol CAS No. 192661-38-4

3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol

Cat. No. B1319104
M. Wt: 140.18 g/mol
InChI Key: ZICNHHFTLCVQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06087357

Procedure details

To a solution of oxalyl chloride (0.361 ml) in dichloromethane (10 ml) cooled below -65° C. with a dry ice-acetone bath, a solution of dimethyl sulfoxide (0.381 ml) in dichloromethane (1 ml) was added with efficient stirring over 10 minutes. After 20 minutes below -65° C., a solution of 3-(1-methyl-1H-pyrazol-4-yl)-1-propanol in dichloromethane (2 ml) was added to the mixture over 10 minutes below -65° C. and the mixture was stirred at the same temperature for 20 minutes and then at -45~-40° C. for 30 minutes. After addition of triethylamine dropwise to the mixture over 10 minutes followed by stirring for 15 minutes, 1N hydrochloric acid solution was added to the mixture. The resulting mixture was extracted with a mixture of dichloromethane and methanol several times. The extract was concentrated under reduced pressure and the resulting residue was chromatographed on a silica gel using a mixture of dichloromethane and methanol as an eluent to give 3-(1-methyl-1H-pyrazol-4-yl)-1-propanal.
Quantity
0.361 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.381 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[CH3:11][N:12]1[CH:16]=[C:15]([CH2:17][CH2:18][CH2:19][OH:20])[CH:14]=[N:13]1.Cl>ClCCl.C(N(CC)CC)C>[CH3:11][N:12]1[CH:16]=[C:15]([CH2:17][CH2:18][CH:19]=[O:20])[CH:14]=[N:13]1

Inputs

Step One
Name
Quantity
0.361 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.381 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=CC(=C1)CCCO
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
with efficient stirring over 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 20 minutes below -65° C.
Duration
20 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 20 minutes
Duration
20 min
WAIT
Type
WAIT
Details
at -45~-40° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
by stirring for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with a mixture of dichloromethane and methanol several times
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was chromatographed on a silica gel using
ADDITION
Type
ADDITION
Details
a mixture of dichloromethane and methanol as an eluent

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN1N=CC(=C1)CCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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